![molecular formula C24H32N2O4 B1144614 N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide CAS No. 86480-25-3](/img/new.no-structure.jpg)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide is a complex organic compound characterized by its molecular structure, which includes multiple functional groups and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide typically involves multi-step organic reactions. One common approach is the stepwise formation of the amide bonds. The process begins with the activation of the carboxylic acid group of hexanedioic acid (adipic acid) using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid is then reacted with the amines derived from 3,4-dimethoxyphenyl and phenylethyl groups under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to achieve high purity levels suitable for commercial use.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium amide (NaNH2).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine: Potential medicinal applications include the development of new drugs. The compound's structure suggests it could interact with biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A simpler amide derivative with similar functional groups.
N-(3,4-Dimethoxyphenethyl)acetamide: Another amide derivative with a slightly different structure.
3,4-Dimethoxyphenethylamine: A related compound without the hexanediamide moiety.
Uniqueness: N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-hexanediamide stands out due to its extended structure, which includes both amide and phenyl groups
特性
CAS番号 |
86480-25-3 |
|---|---|
分子式 |
C24H32N2O4 |
分子量 |
412.5 g/mol |
IUPAC名 |
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-phenylethyl)hexanediamide |
InChI |
InChI=1S/C24H32N2O4/c1-29-21-13-12-20(18-22(21)30-2)15-17-26-24(28)11-7-6-10-23(27)25-16-14-19-8-4-3-5-9-19/h3-5,8-9,12-13,18H,6-7,10-11,14-17H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
GIAVDZQVSYRJAD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


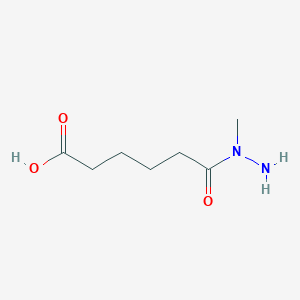
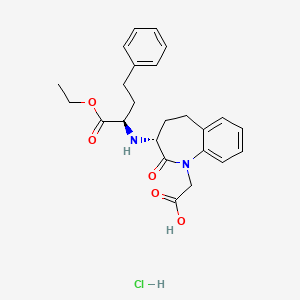
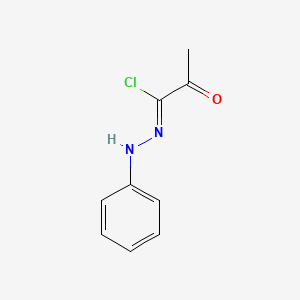

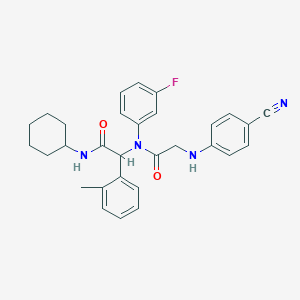
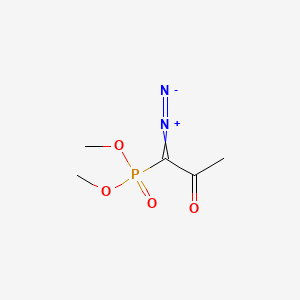
![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
